molecular formula C18H17ClN2O3 B2906405 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2,5-dimethylphenyl)propanamide CAS No. 902253-32-1

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2,5-dimethylphenyl)propanamide

Cat. No.: B2906405
CAS No.: 902253-32-1
M. Wt: 344.8
InChI Key: UEPULSDEONFBSG-UHFFFAOYSA-N
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Description

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2,5-dimethylphenyl)propanamide is a complex organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a chloro-substituted oxazole ring fused with a benzene ring, and a propanamide group attached to a dimethylphenyl moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2,5-dimethylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative, with a carbonyl compound.

    Coupling with Benzene Ring: The chloro-substituted oxazole is then fused with a benzene ring through a condensation reaction.

    Attachment of Propanamide Group: The final step involves the attachment of the propanamide group to the dimethylphenyl moiety through an

Properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2,5-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-11-3-4-12(2)14(9-11)20-17(22)7-8-21-15-10-13(19)5-6-16(15)24-18(21)23/h3-6,9-10H,7-8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPULSDEONFBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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